molecular formula C6H9BrO2 B8506965 2-Bromo-3-propoxyprop-2-enal CAS No. 623564-39-6

2-Bromo-3-propoxyprop-2-enal

Cat. No. B8506965
M. Wt: 193.04 g/mol
InChI Key: QYJVLVPLSMGDOW-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

28% Sodium methoxide (5.26 g) was added to the EtOH (250 mL) solution of 4,5-dihydro-3H-pyrrol-2-ylamine hydrochloride (3.27 g) at room temperature. After stirring for 5 min at room temperature, 2-bromo-3-propoxy-propenal (5.79 g) was added to the mixture at room temperature, then the reaction mixture was stirred for 1 h at room temperature. The reaction mixture was taken to dryness in vacuo. The residue was dissolved in CHCl3 (300 mL) and triethylamine (3.8 mL) was added. The mixture was heated to reflux for 3 hours. The reaction mixture was cooled to room temperature, washed with 50% K2CO3, dried over anhydrous K2CO3, filtered, and evaporated under reduced pressure. The residue was applied with silicagel column chromatography, eluted with CHCl3-acetone (2:1), and 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde (41%, 1.51 g) was obtained as a pale yellow solid.
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CCO.Cl.[N:8]1[CH2:12][CH2:11][CH2:10][C:9]=1[NH2:13].Br[C:15](=[CH:18]OCCC)[CH:16]=[O:17]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[N:13]1[C:15]([CH:16]=[O:17])=[CH:18][N:8]2[CH2:12][CH2:11][CH2:10][C:9]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.26 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
CCO
Name
Quantity
3.27 g
Type
reactant
Smiles
Cl.N1=C(CCC1)N
Step Two
Name
Quantity
5.79 g
Type
reactant
Smiles
BrC(C=O)=COCCC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
3.8 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 50% K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
eluted with CHCl3-acetone (2:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C2N(C=C1C=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.